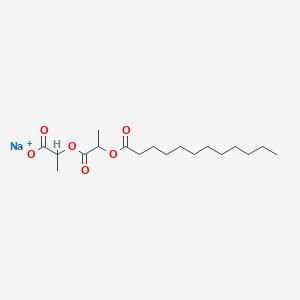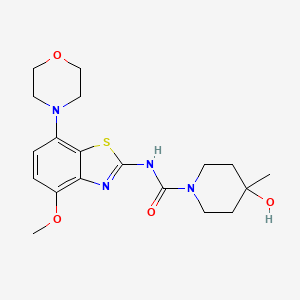
Rimegepant
描述
Rimegepant is a medication primarily used for the acute treatment of migraine headaches, both with and without aura. It belongs to a class of drugs known as calcitonin gene-related peptide (CGRP) receptor antagonists. By blocking the action of CGRP, a substance in the body that plays a significant role in migraine pathophysiology, this compound helps alleviate the symptoms associated with migraines, including severe headache, nausea, and sensitivity to light and sound.
准备方法
For Rimegepant Formulations
Orally Disintegrating Tablet (ODT) Preparation
The this compound ODT is designed to disintegrate rapidly in contact with saliva when placed on or under the tongue. One method for preparing this compound ODTs involves the use of proprietary "Zydis" technology, where individual tablets are produced by lyophilizing a solution or suspension containing the active ingredient and excipients in a preformed blister[“].
Another approach for preparing fast-dissolving films of this compound utilizes the solvent casting method. This method employs hydroxypropyl methylcellulose E100 (HPMC E100) as the film-forming polymer and honey as a natural plasticizer[“].
Conventional Tablet Preparation
For conventional tablets, this compound can be prepared using various granulation technologies, with wet granulation being a preferred method. The process typically involves the following steps[“]:
Dry mixing of this compound, diluents, and disintegrants
Granulating the dry mix with a suitable solvent
Drying the wet mix
Milling and sifting the dried granules
Optionally blending with extra-granular excipients
Compressing the final blend to form tablets
Lyophilization Process
The lyophilization or freeze-drying process is crucial for preparing this compound ODTs. This method involves freezing the drug solution or suspension and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase[“].
化学反应分析
Chemical Reactivity Analysis
Frontier Molecular Orbital (FMO) Analysis
The molecule was optimized using DFT-B3LYP functional with a 6-311G + (2d,p) basis set. This optimization allowed for the study of frontier molecular orbitals, which provide insights into the molecule's reactivity[“].
Electrostatic Potential Map
An electrostatic potential map was calculated to identify potential reaction sites on the rimegepant molecule. The molecule has several reactive groups, including 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups[“].
Non-Covalent Interactions
Analysis of non-covalent interactions was performed to understand the molecule's behavior in different environments. These interactions play a crucial role in the molecule's stability and reactivity[“].
Proton Affinity Analysis
This compound contains several heterocyclic nitrogen atoms, which give it potential proton abstraction features. This property was analyzed energetically to understand its acid-base behavior and potential for protonation or deprotonation reactions[“].
Molecular Dynamics Simulations
Molecular dynamics simulations were conducted to assess the stability of this compound when complexed with various proteins. These simulations revealed that hydrophobic interactions, water bridges, and π–π interactions play significant roles in stabilizing the ligand within protein binding regions[“].
Excited State Properties
The excited state properties of this compound were studied using CAM-B3LYP functional with the same basis sets, using the IEFPCM model in methanol for an implicit solvent atmosphere. This analysis provides insights into the molecule's behavior under different energy states.
科学研究应用
Molecule-based and Optimization Studies
Researchers have employed advanced computational methods to study the structural and chemical properties of rimegepant. The molecule was optimized using DFT-B3LYP functional with a 6-311G + (2d,p) basis set, allowing for detailed analysis of its electronic structure and reactivity. These studies have provided insights into the molecule's frontier molecular orbitals (FMO) and electrostatic potential mapping, which are crucial for understanding its pharmacological behavior[“].
Pharmacological Research Applications
The primary research application of this compound lies in its role as a this compound receptor antagonist. Scientists have investigated its binding affinity and selectivity for the this compound receptor, which is central to its mechanism of action in migraine treatment. In vitro studies have shown that this compound effectively antagonizes this compound activity at both the this compound receptor and the structurally related amylin 1 (AMY1) receptor, providing a foundation for further research into its pharmacodynamic properties[“].
Clinical Research Applications
This compound has been the subject of numerous clinical trials, focusing on both acute and preventive treatment of migraine. Phase III trials have demonstrated its efficacy in relieving pain and the most bothersome symptoms when taken as needed for acute migraine treatment. Additionally, studies have shown its effectiveness in reducing the number of monthly migraine days when used as a preventive treatment. These clinical research applications have been crucial in establishing this compound's role in migraine management[“].
Computational Research Applications
Advanced computational techniques have been employed to study this compound's behavior at the molecular level. Molecular dynamics simulations have been used to assess the stability of this compound when complexed with various proteins. These simulations have revealed important interactions, such as hydrophobic interactions, water bridges, and π–π interactions, which play significant roles in stabilizing the ligand within protein binding regions[“].
Potential Applications in COVID-19 Research
In an unexpected turn, this compound has also found potential applications in COVID-19 research. Molecular docking analysis has indicated that this compound binds irreversibly with three established SARS-CoV-2 proteins. This discovery has opened up new avenues for drug repurposing studies, potentially expanding this compound's research applications beyond migraine treatment[“].
作用机制
Rimegepant and Its Role in Migraine
This compound is a potent vasodilator and pain-signaling neurotransmitter found throughout the central and peripheral nervous system. It plays a crucial role in migraine pathophysiology, with elevated levels observed during migraine episodes. Understanding this compound's involvement in migraine has led to the development of targeted therapies like this compound[“].
This compound as a this compound Receptor Antagonist
This compound functions as a small molecule inhibitor of the this compound receptor. By binding with high affinity to the human this compound receptor, it effectively blocks this compound activity. This mechanism of action is central to its efficacy in both acute treatment and prevention of migraine[“].
Molecular Mechanism of this compound
At the molecular level, this compound binds to the this compound receptor, preventing the attachment of this compound. This blockade inhibits the cascade of events that typically lead to migraine symptoms. In vitro studies have shown that this compound effectively antagonizes this compound activity at both the this compound receptor and the structurally related amylin 1 (AMY1) receptor[“].
Pharmacodynamics of this compound
The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the this compound receptor. In non-clinical assays, this compound antagonized this compound-mediated increases in facial blood flow, a surrogate marker for intracranial artery dilation[“].
相似化合物的比较
Rimegepant vs. Other Gepants
Comparison with Ubrogepant
Both this compound and ubrogepant are oral this compound receptor antagonists approved for the acute treatment of migraine. However, this compound is also approved for preventive treatment of episodic migraine, giving it a broader range of applications.
Comparison with Atogepant
While atogepant is primarily used for preventive treatment of episodic migraine, this compound stands out for its dual approval in both acute and preventive treatment[“].
Unique Features of this compound
This compound is unique among gepants as it's available as an orally disintegrating tablet (ODT), which may offer advantages in terms of convenience and rapid absorption[“].
This compound vs. Traditional Migraine Treatments
Compared to triptans, the traditional first-line treatment for acute migraine, this compound offers several advantages. Unlike triptans, gepants like this compound do not cause vasoconstriction, making them potentially safer for patients with cardiovascular risk factors[“].
Pain Freedom Rates
Clinical trials have shown that this compound is effective in achieving pain freedom at 2 hours post-dose in a significant proportion of patients. While direct head-to-head comparisons are limited, these results are generally comparable to other gepants and triptans[“].
Sustained Pain Relief
This compound has demonstrated sustained efficacy, with many patients experiencing continued relief 24 to 48 hours after dosing. This sustained effect may differentiate it from some other acute treatments.
常见问题
What makes Rimegepant unique among this compound antagonists?
This compound is available as an orally disintegrating tablet (ODT), which may offer advantages in terms of convenience and absorption[“].
Is this compound more effective than traditional migraine treatments?
While direct comparisons are limited, this compound has shown comparable efficacy to other treatments and may be safer for certain patient groups due to its lack of vasoconstrictive effects[“].
How does the administration of this compound differ from other migraine medications?
This compound is available as an orally disintegrating tablet that dissolves in the mouth without water, which may be more convenient than traditional tablets[“].
Are there any newer this compound antagonists in development that might surpass this compound?
Research in this compound antagonists is ongoing, with new compounds in development that aim to improve upon current options. However, it's too early to say if these will surpass this compound in efficacy or versatility.
How does this compound work to treat migraines?
This compound works by blocking the this compound receptor, preventing the activation of this compound and thereby reducing migraine pain and associated symptoms[“].
What is the difference between this compound and other migraine medications?
This compound is unique as it's the first medication approved for both acute treatment and prevention of migraine attacks[“].
How quickly does this compound act on this compound receptors?
Most people experience freedom from pain and return to normal function within 2 hours of taking this compound[“].
Can this compound be used for both acute treatment and prevention of migraines?
Yes, this compound is approved for both acute treatment of migraine attacks and preventive treatment of episodic migraine in adults[“].
How does this compound's mechanism of action contribute to its efficacy?
By blocking this compound receptors, this compound addresses the underlying cause of migraines, reducing pain signaling, neurogenic inflammation, and arterial dilation[“].
属性
CAS 编号 |
1374024-48-2 |
|---|---|
分子式 |
C56H64F4N12O13S |
分子量 |
1221.2 g/mol |
IUPAC 名称 |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C28H28F2N6O3.H2O4S.3H2O/c2*29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37;1-5(2,3)4;;;/h2*1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37);(H2,1,2,3,4);3*1H2/t2*18-,22+,24-;;;;/m00..../s1 |
InChI 键 |
SOGUOEZRYKUOHR-CQZKMDJHSA-N |
SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
手性 SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O |
规范 SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O |
溶解度 |
Slightly soluble |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















